2-PCCA is synthesized through organic chemistry methods that typically involve cyclopropanation reactions and subsequent modifications. It falls under the category of small molecule compounds used in medicinal chemistry, specifically targeting G protein-coupled receptors (GPCRs). Its classification as a GPR88 agonist positions it within a group of compounds that may influence neuropsychiatric conditions.
The synthesis of 2-PCCA involves several key steps, primarily starting from 2-vinylpyridine. The process typically includes:
The molecular structure of 2-PCCA features a cyclopropane ring attached to a pyridine moiety. Key structural characteristics include:
Spectroscopic data such as NMR and mass spectrometry confirm the identity and purity of synthesized compounds .
2-PCCA participates in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
The mechanism of action for 2-PCCA primarily involves its binding to the GPR88 receptor, leading to activation of intracellular signaling cascades:
Quantitative measures such as EC values have been established for various analogues of 2-PCCA, demonstrating its efficacy as a GPR88 agonist .
The physical properties of 2-PCCA include:
Chemical properties include stability under standard laboratory conditions but may vary with different pH levels or in the presence of reactive agents .
2-PCCA has significant potential applications in several scientific fields:
Ongoing research continues to explore the full scope of its applications, particularly in developing therapies for conditions influenced by GPR88 activity .
2-PCCA (chemical name: (1R,2R)-2-(pyridin-2-yl)-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)(4'-propyl-[1,1'-biphenyl]-4-yl)amide dihydrochloride) is a potent synthetic agonist targeting the GPR88 receptor, an orphan G protein-coupled receptor (GPCR). Its molecular formula is C30H38Cl2N3O (free base: C30H37N3O), with a molecular weight of 492.10 g/mol for the dihydrochloride salt and 455.63 g/mol for the free base [1] [6]. The compound features two chiral centers, resulting in multiple stereoisomers, with the (1R,2R) diastereomer exhibiting superior GPR88 agonist activity [2] [7]. Key structural elements include:
Table 1: Chemical Identifiers of 2-PCCA
Property | Value | |
---|---|---|
CAS Number (dihydrochloride) | 1287205-42-8 | |
IUPAC Name | (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)(4'-propylbiphenyl-4-yl)amide dihydrochloride | |
Molecular Formula | C30H38Cl2N3O | |
Molecular Weight | 492.10 g/mol | |
Storage Conditions | 4°C (sealed, anhydrous) | |
Solubility | Soluble in DMSO (100 mg/mL) and water (20 mg/mL) | [1] [6] |
The discovery of 2-PCCA emerged from targeted efforts to develop pharmacological tools for deorphanizing GPR88, a receptor highly expressed in the brain's striatum but lacking endogenous ligands. Initial work by Bi et al. (2011) identified 2-PCCA through high-throughput screening and structure-activity relationship (SAR) optimization, achieving nanomolar potency (EC50 = 116 nM in HEK293 cells expressing human GPR88) [2]. Key milestones include:
Table 2: Evolution of GPR88 Agonists Derived from 2-PCCA Scaffold
Compound | EC50 (nM) | Key Structural Features | Year | |
---|---|---|---|---|
2-PCCA | 116 | (1R,2R)-cyclopropane; (2S,3S)-aminopentyl | 2011 | |
RTI-13951-33 | 45 | Optimized biphenyl linker | 2016 | |
RTI-122 | 11 | Trifluoromethyl biphenyl; modified cyclopropane | 2018 | |
"Reversed Amide" | 14 | Bioisosteric amide substitution | 2023 | [3] [7] |
2-PCCA serves as a pivotal tool compound for elucidating GPR88’s physiological roles, leveraging its selectivity and potency. GPR88 is a striatal-enriched orphan GPCR implicated in motor control, cognition, and reward processing [3] [5] [8]. Key insights facilitated by 2-PCCA include:
Table 3: GPR88 Signaling Pathways Elucidated Using 2-PCCA
Pathway | Effect of 2-PCCA | Experimental System | Functional Outcome | |
---|---|---|---|---|
cAMP Production | Inhibition (EC50 = 116 nM) | HEK293 cells expressing GPR88 | Gαi/o coupling | |
Calcium Mobilization | No effect | HEK293-GPR88 cells | No Gαq coupling | |
ERK Phosphorylation | Not tested | - | - | |
In Vivo Locomotion | Dose-dependent reduction | Rats | Modulation of motor activity | [1] [2] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7